![molecular formula C8H9Cl2N3O2 B2375919 3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride CAS No. 2243510-46-3](/img/structure/B2375919.png)
3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
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Overview
Description
“3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride” is a unique chemical compound with the CAS Number: 2243510-46-3 . It has a molecular weight of 250.08 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7N3O2.2ClH/c1-11-4-10-5-2-6 (8 (12)13)9-3-7 (5)11;;/h2-4H,1H3, (H,12,13);2*1H
. This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in the compound. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 250.08 .Scientific Research Applications
- Imidazo[1,2-a]pyridine analogues, including compounds related to 3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid, have demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Researchers are exploring these compounds as potential candidates for combating drug-resistant TB strains.
- The imidazo[4,5-c]pyridine core is present in 3-deazaneplanocin A (DZNep) , which acts as both a S-adenosyl-l-homocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor . DZNep shows promise in cancer therapy and may also be relevant for treating Ebola virus disease.
Antitubercular Activity
Histone Methyltransferase Inhibition
Safety and Hazards
This compound is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents .
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
properties
IUPAC Name |
3-methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.2ClH/c1-11-4-10-5-2-6(8(12)13)9-3-7(5)11;;/h2-4H,1H3,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJXKQMWULDYJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=NC=C21)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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